2,9-Dibromo-7-nitro-9h-fluorene 2,9-Dibromo-7-nitro-9h-fluorene
Brand Name: Vulcanchem
CAS No.: 6344-65-6
VCID: VC16060738
InChI: InChI=1S/C13H7Br2NO2/c14-7-1-3-9-10-4-2-8(16(17)18)6-12(10)13(15)11(9)5-7/h1-6,13H
SMILES:
Molecular Formula: C13H7Br2NO2
Molecular Weight: 369.01 g/mol

2,9-Dibromo-7-nitro-9h-fluorene

CAS No.: 6344-65-6

Cat. No.: VC16060738

Molecular Formula: C13H7Br2NO2

Molecular Weight: 369.01 g/mol

* For research use only. Not for human or veterinary use.

2,9-Dibromo-7-nitro-9h-fluorene - 6344-65-6

Specification

CAS No. 6344-65-6
Molecular Formula C13H7Br2NO2
Molecular Weight 369.01 g/mol
IUPAC Name 2,9-dibromo-7-nitro-9H-fluorene
Standard InChI InChI=1S/C13H7Br2NO2/c14-7-1-3-9-10-4-2-8(16(17)18)6-12(10)13(15)11(9)5-7/h1-6,13H
Standard InChI Key QXCZEKJDCKEUFW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)Br)Br

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2,9-Dibromo-7-nitro-9H-fluorene belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons featuring a biphenyl framework fused with a five-membered ring. The substitution pattern—bromine atoms at positions 2 and 9 and a nitro group at position 7—confers distinct electronic and steric properties. The compound’s planar structure facilitates π-π stacking interactions, making it useful in optoelectronic applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H7Br2NO2\text{C}_{13}\text{H}_{7}\text{Br}_{2}\text{NO}_{2}
Molecular Weight369.008 g/mol
Density1.934 g/cm³
Boiling Point433.6°C at 760 mmHg
Flash Point216°C
Melting PointNot reported

The nitro group’s electron-withdrawing nature and bromine’s steric bulk influence the compound’s reactivity, directing further functionalization toward specific positions .

Synthetic Methodologies

Historical Synthesis

The earliest reported synthesis of 2,9-Dibromo-7-nitro-9H-fluorene dates to 1939, when Courtot and Kronstein employed sequential bromination and nitration of fluorene . This method involved:

  • Bromination: Fluorene was treated with bromine in the presence of a Lewis acid catalyst to introduce bromine at positions 2 and 9.

  • Nitration: The dibrominated intermediate underwent nitration using a mixture of concentrated sulfuric and nitric acids to install the nitro group at position 7 .

Modern Optimization

Recent advancements focus on improving yield and purity. A representative protocol involves:

  • Bromination:

    • Substrate: Fluorene

    • Reagents: Bromine (Br2\text{Br}_2) in dichloromethane

    • Catalyst: Iron(III) bromide (FeBr3\text{FeBr}_3)

    • Conditions: 0°C to room temperature, 12 hours .

  • Nitration:

    • Reagents: Fuming nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4)

    • Conditions: 50°C, 6 hours .

Table 2: Comparative Synthesis Routes

StepReagents/ConditionsYieldPuritySource
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, DCM85%>95%
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 50°C78%>90%

Applications in Materials Science

Conjugated Polymers

2,9-Dibromo-7-nitro-9H-fluorene is a precursor in synthesizing polyfluorenes, a class of conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromine atoms serve as leaving groups in Suzuki-Miyaura cross-coupling reactions, enabling the formation of extended π-conjugated systems .

Example:

  • Polymer Synthesis:

    • Monomer: 2,9-Dibromo-7-nitro-9H-fluorene

    • Coupling Agent: Bis(pinacolato)diboron

    • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4

    • Product: Poly(9,9-didodecylfluorene-2,7-diyl) (PFD) .

Pharmaceutical Intermediates

The nitro group in 2,9-Dibromo-7-nitro-9H-fluorene can be reduced to an amine, forming intermediates for antiviral agents like Tilorone. For instance, nitro-to-amine reduction followed by alkylation yields Tilorone derivatives, which exhibit interferon-inducing activity .

Future Research Directions

Optoelectronic Tuning

Modifying the substitution pattern (e.g., replacing bromine with iodine) could enhance charge transport properties in polymers. Computational studies using density functional theory (DFT) are recommended to predict electronic effects .

Green Synthesis

Exploring solvent-free bromination or catalytic nitration could reduce environmental impact. Recent patents highlight the use of ionic liquids as green solvents for similar reactions .

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